methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties. The presence of functional groups such as the furan ring and tetrahydrothiophene moiety may enhance its biological activity by influencing its interaction with biological targets. The molecular formula is C22H19N3O5S with a molecular weight of approximately 437.5 g/mol .
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds within this class have shown promise against Mycobacterium tuberculosis, with specific derivatives demonstrating significant inhibitory effects .
- Anticancer Properties : Some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. For example, certain derivatives have displayed IC50 values in the nanomolar range against cancer cell lines .
- PPARα Activation : Studies have indicated that pyrazolo[3,4-b]pyridine derivatives can act as selective activators of peroxisome proliferator-activated receptor alpha (PPARα), which is relevant for metabolic disorders .
Antimycobacterial Activity
A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). The results showed that compounds with specific substitutions at the N(1) and C(6) positions exhibited promising antituberculotic activity. Notably, one derivative demonstrated an IC50 value significantly lower than standard treatments .
Compound | Substituents | IC50 (µM) | Activity |
---|---|---|---|
16a | N(1)CH₃, C(6)CO₂Et | 0.5 | Antitubercular |
16b | N(1)C₆H₅ | 0.8 | Antitubercular |
Anticancer Activity
In another study focusing on TRK inhibition, several pyrazolo[3,4-b]pyridine derivatives were synthesized and tested on various cancer cell lines. Compound C03 showed an IC50 of 56 nM against TRKA and exhibited selective inhibition against the Km-12 cell line with an IC50 of 0.304 µM .
Compound | Target | IC50 (nM) | Selectivity |
---|---|---|---|
C03 | TRKA | 56 | High |
C03 | Km-12 | 304 | Moderate |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. For instance, the binding mode observed in PPARα activation studies suggests that the compound forms critical interactions within the ligand-binding domain that are essential for receptor activation .
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-29-22(26)16-12-17(18-8-5-10-30-18)23-21-19(16)20(14-6-3-2-4-7-14)24-25(21)15-9-11-31(27,28)13-15/h2-8,10,12,15H,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIYITSTLNEZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.